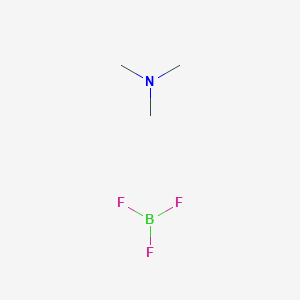
N,N-dimethylmethanamine;trifluoroborane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethylmethanamine;trifluoroborane is a chemical compound with the molecular formula C₃H₉BF₃N. It is a combination of N,N-dimethylmethanamine and trifluoroborane, forming a 1:1 complex. This compound is known for its unique properties and applications in various fields of science and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethylmethanamine;trifluoroborane typically involves the reaction of N,N-dimethylmethanamine with trifluoroborane. The reaction is carried out under controlled conditions to ensure the formation of the desired complex. The reaction can be represented as follows:
[ \text{N,N-dimethylmethanamine} + \text{trifluoroborane} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using high-purity reagents and optimized reaction conditions. The process is designed to maximize yield and minimize impurities, ensuring the production of high-quality compound for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
N,N-dimethylmethanamine;trifluoroborane undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trifluoroborane group can be replaced by other nucleophiles.
Complex Formation: It can form complexes with other chemical species, enhancing its reactivity and stability.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong nucleophiles and electrophiles. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal conditions for the desired transformations .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted amines and boron-containing compounds .
Applications De Recherche Scientifique
N,N-dimethylmethanamine;trifluoroborane has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds and as a catalyst in various reactions.
Biology: The compound is utilized in biochemical studies to investigate the interactions between boron and biological molecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is employed in the production of advanced materials and as a component in specialty chemicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-dimethylmethanamine: A related compound without the trifluoroborane group, used in similar applications but with different reactivity.
Trimethylamine: Another amine with similar properties but different molecular structure.
Dimethylamine: A simpler amine that shares some chemical characteristics with N,N-dimethylmethanamine.
Uniqueness
N,N-dimethylmethanamine;trifluoroborane is unique due to the presence of the trifluoroborane group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring strong Lewis acids and stable complex formation .
Propriétés
| 420-20-2 | |
Formule moléculaire |
C3H9BF3N |
Poids moléculaire |
126.92 g/mol |
Nom IUPAC |
N,N-dimethylmethanamine;trifluoroborane |
InChI |
InChI=1S/C3H9N.BF3/c1-4(2)3;2-1(3)4/h1-3H3; |
Clé InChI |
QWDCGMCLKHZVNI-UHFFFAOYSA-N |
SMILES canonique |
B(F)(F)F.CN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


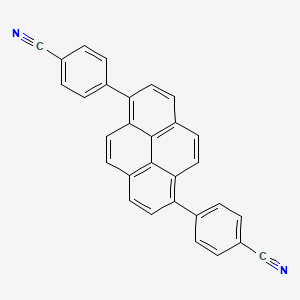
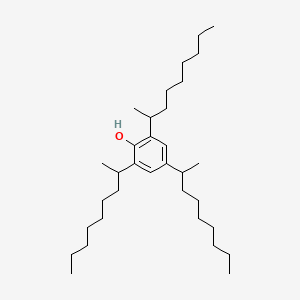

![9-Butyl-9-borabicyclo[3.3.1]nonane](/img/no-structure.png)
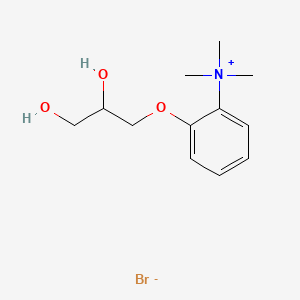

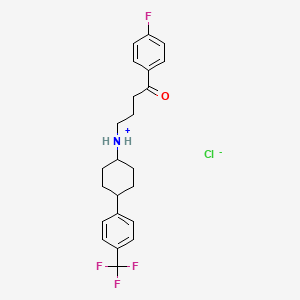
![2-Chloro-1-[2-(trifluoromethyl)benzimidazol-1-yl]ethanone](/img/structure/B13749341.png)



